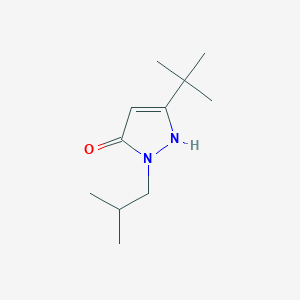![molecular formula C10H15NOS B1467231 {1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol CAS No. 1250911-90-0](/img/structure/B1467231.png)
{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol
Vue d'ensemble
Description
1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol: is a chemical compound that features a thiophene ring attached to a pyrrolidinyl group with a hydroxymethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Reduction of Thiophene Derivatives: : Starting with thiophene-3-carbaldehyde, the compound can be reduced using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.
Nucleophilic Substitution: : Reacting thiophene-3-methyl chloride with pyrrolidin-3-ylmethanol under nucleophilic substitution conditions.
Ring-Closing Metathesis: : Using ring-closing metathesis reactions to form the pyrrolidinyl ring from suitable precursors.
Industrial Production Methods
In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: : The thiophene ring can undergo reduction reactions to form thiophene derivatives with different functional groups.
Substitution: : Nucleophilic substitution reactions can be performed on the pyrrolidinyl ring to introduce various substituents.
Common Reagents and Conditions
Oxidation: : KMnO4, Na2Cr2O7, and H2O2 are commonly used oxidizing agents.
Reduction: : NaBH4, LiAlH4, and catalytic hydrogenation are typical reducing agents.
Substitution: : Alkyl halides, amines, and alcohols are common nucleophiles used in substitution reactions.
Major Products Formed
Oxidation: : Thiophene-3-carboxylic acid
Reduction: : Thiophene-3-methylamine
Substitution: : Various substituted pyrrolidinyl derivatives
Applications De Recherche Scientifique
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or as a precursor for bioactive molecules.
Industry: : Use in the production of specialty chemicals, polymers, and materials.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol: is unique due to its specific structural features, such as the presence of the thiophene ring and the hydroxymethyl group. Similar compounds include:
1-[(Thiophen-2-yl)methyl]pyrrolidin-3-yl}methanol: : Similar structure but with a different position of the thiophene ring.
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one: : Contains a pyrrolidinyl group and a thiophene ring but with a different functional group.
These compounds may exhibit similar properties but differ in their biological and chemical activities due to variations in their molecular structures.
Propriétés
IUPAC Name |
[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-7-9-1-3-11(5-9)6-10-2-4-13-8-10/h2,4,8-9,12H,1,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVTZZSMUDQTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)




![1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467160.png)

![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467162.png)




